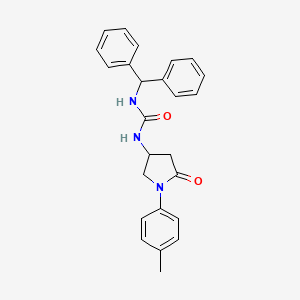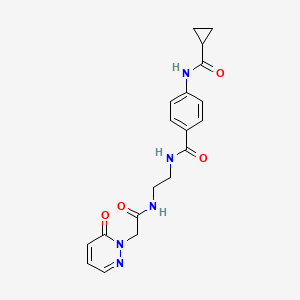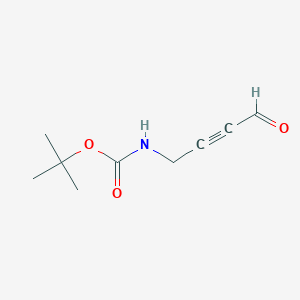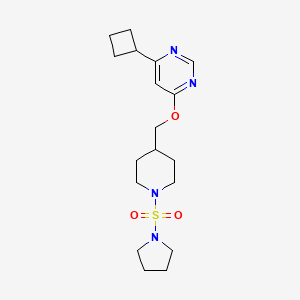
4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Anti-Influenza Virus Activity of Novel Pyrimidine Derivatives
The synthesis of 2-amino-4-(omega-hydroxyalkylamino)pyrimidine derivatives has been explored, particularly focusing on the introduction of cyclobutyl and cyclopentyl groups. These modifications, especially when a phenylalkyl group is added at the 3'-position of the cyclobutyl group, have shown to significantly enhance antiviral potency against both type A and B influenza viruses. The study found that the antiviral efficacy was higher with an amino group compared to a hydroxyiminomethyl group or halogen substitution at the 5-position, and a chlorine or methoxy group at the 6-position of the pyrimidine ring was more effective than hydrogen. These compounds demonstrated high antiviral indices, suggesting potential for topical treatment of influenza virus infections .
Synthesis of 2-Unsubstituted Pyrrolidines and Piperidines from Donor-Acceptor Cyclopropanes and Cyclobutanes
A synthetic procedure has been developed to create 2-unsubstituted pyrrolidines and piperidines using donor-acceptor cyclopropanes or cyclobutanes in the presence of MgI2 as a Lewis acid. The process, which involves 1,3,5-triazinanes, yields up to 93% and is compatible with a wide range of functional groups. This method provides an efficient way to synthesize these classes of pyrrolidines and piperidines, which are valuable in medicinal chemistry .
3-((Hetera)cyclobutyl)azetidines as Advanced Building Blocks for Drug Discovery
The design and synthesis of four 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine have been carried out. The key synthetic step involved the cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or its 1,3-dibromide counterpart. X-ray diffraction studies and exit vector plot analysis revealed that these products have a larger size and increased conformational flexibility compared to their parent heterocycles. This suggests their potential as versatile building blocks in lead optimization programs for drug discovery .
Comprehensive Analysis of 4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
The compound this compound is a novel pyrimidine derivative that incorporates structural elements from the research discussed. The synthesis likely involves the introduction of a cyclobutyl group to enhance antiviral activity , the use of donor-acceptor cyclobutanes to form the pyrrolidine and piperidine rings , and the application of azetidine-based isosteres to increase molecular flexibility . The molecular structure analysis would focus on the conformational flexibility provided by the cyclobutyl group and the potential for increased efficacy due to the specific substitutions at the pyrimidine ring. Chemical reactions analysis would examine the reactivity of the sulfonyl and methoxy groups, which are key for the compound's biological activity. Physical and chemical properties analysis would include solubility, stability, and potential interactions with biological targets, informed by the antiviral indices and functional group tolerances described in the papers .
Applications De Recherche Scientifique
Antiviral Applications
Pyrimidine derivatives have shown significant efficacy against various viruses. For instance, 2-amino-4-(omega-hydroxyalkylamino)pyrimidine derivatives exhibited potent antiviral activity against influenza A and B viruses, with some compounds achieving high antiviral indices indicating potential topical treatment applications for influenza virus infections (Hisaki et al., 1999). Additionally, certain 5-substituted 2,4-diaminopyrimidine derivatives significantly inhibited retrovirus replication, including human immunodeficiency virus (HIV), highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Antitumor Applications
Modifications of 2,4-diaminopyrimidine derivatives initially developed as antiviral agents have been adapted for antitumor purposes. These modifications include introducing amino groups, altering the alkyl group, and substituting the phenylalkyl group with 3,4,5-trimethoxyphenylalkyl groups. Such compounds have shown potent activity against P-388 leukemia and specific inhibition of the EGFR protein kinase, demonstrating their potential as antitumor agents (Kimura et al., 2006).
Corrosion Inhibition
Pyrimidine derivatives have also been investigated for their corrosion inhibition properties. For example, quantum chemical calculations and molecular dynamics simulations were performed to evaluate the adsorption and corrosion inhibition properties of three piperidine derivatives on iron, suggesting these compounds as effective corrosion inhibitors (Kaya et al., 2016).
Antimicrobial Applications
Synthetic efforts have led to the creation of pyrimidine derivatives with moderate to potent antimicrobial activity. For instance, compounds based on 6H-indeno[2',1':5,6]pyrido[2,3-d]pryimidines showed activity against Staphylococcus aureus, indicating potential as antimicrobial agents (Donkor et al., 1995).
Mécanisme D'action
Pharmacokinetics, which includes the absorption, distribution, metabolism, and excretion (ADME) of a compound, is another crucial aspect of understanding how a compound works. These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of a compound’s action can be observed at the molecular and cellular levels, and can include a wide range of effects, depending on the specific compound and its targets. Finally, environmental factors, such as pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
4-cyclobutyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S/c23-26(24,21-8-1-2-9-21)22-10-6-15(7-11-22)13-25-18-12-17(19-14-20-18)16-4-3-5-16/h12,14-16H,1-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEOQGCUOIKTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2503769.png)
![2-Chloro-1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2503771.png)

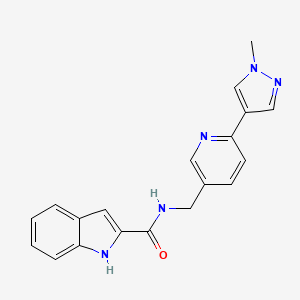
![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)
